Demethyl-hydroxy-evatanepag is a chemical compound derived from evatanepag, which is known for its role as a selective agonist for the prostaglandin E2 receptor EP2 subtype. This compound is classified under small molecules and is primarily investigated for its potential therapeutic applications in various medical conditions, particularly those involving bone health and inflammatory responses.
Demethyl-hydroxy-evatanepag is synthesized from evatanepag, which has been developed and studied by pharmaceutical companies, including Pfizer. The compound is classified as a prostaglandin agonist and falls under the category of investigational drugs, indicating that it is still undergoing research and clinical trials to establish its efficacy and safety for human use .
The synthesis of demethyl-hydroxy-evatanepag involves several chemical reactions that modify the structure of evatanepag. The process typically starts with the selective demethylation of the parent compound followed by hydroxylation at specific positions to enhance its biological activity.
The synthesis has been reported to be performed by specialized chemical laboratories, such as Galchimia in Spain .
Demethyl-hydroxy-evatanepag has a molecular formula of with a molecular weight of approximately 470.55 g/mol.
The structural representation indicates multiple functional groups contributing to its interaction with biological targets .
Demethyl-hydroxy-evatanepag participates in several chemical reactions primarily related to its interaction with biological receptors.
The mechanism of action of demethyl-hydroxy-evatanepag revolves around its role as an agonist for the prostaglandin E2 receptor EP2 subtype.
Upon binding to the EP2 receptor, demethyl-hydroxy-evatanepag activates G(s) proteins, which subsequently stimulate adenylate cyclase activity. This leads to an increase in intracellular cAMP levels, promoting various downstream effects such as:
Demethyl-hydroxy-evatanepag exhibits several notable physical and chemical properties that influence its behavior in biological systems.
These properties are critical for understanding how demethyl-hydroxy-evatanepag interacts with biological systems .
Demethyl-hydroxy-evatanepag is primarily being researched for its potential applications in:
CAS No.:
CAS No.:
CAS No.: 59384-04-2